PF-06291874

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a glucagon receptor antagonist

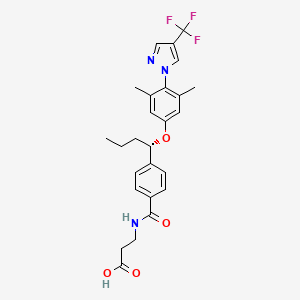

Structure

3D Structure

Properties

IUPAC Name |

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDYYOQKQCCSDP-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393124-08-7 | |

| Record name | PF-06291874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06291874 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15065 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PF-06291874 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-06291874

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is an orally active, non-peptide small molecule that acts as a potent and selective antagonist of the glucagon receptor (GCGR).[1] Developed for the potential treatment of type 2 diabetes mellitus (T2DM), its primary mechanism of action is to inhibit the physiological effects of glucagon, a key hormone in glucose homeostasis.[1][2] This guide provides a comprehensive overview of the molecular mechanism, pharmacodynamics, and relevant clinical findings associated with this compound.

Core Mechanism of Action: Glucagon Receptor Antagonism

The fundamental mechanism of this compound is its competitive antagonism of the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver.[3] Glucagon, by binding to GCGR, stimulates hepatic glucose production through gluconeogenesis and glycogenolysis, thus elevating blood glucose levels. This compound binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby blocking its downstream signaling cascade. This action leads to a reduction in hepatic glucose output, resulting in lower fasting and postprandial plasma glucose concentrations.[2][4]

Signaling Pathway

The binding of glucagon to its receptor typically activates a Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes involved in glucose metabolism, ultimately promoting glucose release from the liver. This compound disrupts this pathway at its inception by blocking the initial ligand-receptor interaction.

Pharmacodynamics and Clinical Efficacy

Clinical studies have demonstrated that this compound effectively lowers blood glucose levels in patients with T2DM. Its administration leads to dose-dependent reductions in fasting plasma glucose (FPG) and glycosylated hemoglobin (HbA1c).[5][6]

Quantitative Data from Clinical Trials

The following tables summarize the key efficacy and safety data from clinical trials of this compound.

Table 1: Dose-Dependent Reduction in Fasting Plasma Glucose (FPG) and HbA1c

| Dose of this compound (once daily) | Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 14 | Placebo-Adjusted Mean Reduction in FPG (mg/dL) at Day 28 | Mean Reduction from Baseline in HbA1c (%) after 12 weeks |

| 15 mg | - | 27.1[6] | - |

| 30 mg | - | - | 0.67[5] |

| 35 mg | - | 40.3[6] | - |

| 60 mg | - | - | 0.82[5] |

| 75 mg | - | 57.2[6] | - |

| 100 mg | - | - | 0.93[5] |

| 150 mg | 34.3[7] | 68.8[6] | - |

Table 2: Pharmacokinetic and Safety Profile

| Parameter | Value |

| Pharmacokinetics | |

| Half-life | ~19.7-22.7 hours[2][7] |

| Dosing Frequency | Once daily[2] |

| Safety and Tolerability | |

| Hypoglycemia | Low incidence, similar to placebo[5] |

| LDL Cholesterol | Small, non-dose-dependent increases (<10%)[5] |

| Blood Pressure | Small, non-dose-related increases (Systolic >2 mmHg; Diastolic >1 mmHg)[5] |

| Hepatic Transaminases (ALT/AST) | Modest, non-dose-dependent, reversible increases[5][7][8] |

| Body Weight | Small increases (<0.5 kg)[5] |

Experimental Protocols

The clinical evaluation of this compound has been conducted through randomized, double-blind, placebo-controlled, multi-center studies.

Representative Phase II Clinical Trial Design

A typical Phase II study to evaluate the efficacy and safety of this compound in patients with T2DM on background metformin therapy would follow this general protocol:

-

Patient Population: Adults with a diagnosis of T2DM who have inadequate glycemic control despite stable metformin therapy.[5]

-

Washout Period: A washout period of several weeks for any non-metformin oral antidiabetic agents.[5][6]

-

Randomization: Patients are randomized to receive once-daily oral doses of this compound (e.g., 30 mg, 60 mg, 100 mg) or a matching placebo for a predefined duration (e.g., 12 weeks).[5]

-

Assessments:

-

Efficacy: Primary endpoints include the change from baseline in HbA1c and FPG.[5]

-

Pharmacokinetics: Plasma concentrations of this compound are measured at various time points to determine its pharmacokinetic profile.[7]

-

Safety and Tolerability: Monitoring of adverse events, including hypoglycemia, and assessment of laboratory parameters such as lipid profiles and liver function tests.[5]

-

-

Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with baseline values as a covariate.

Conclusion

This compound is a glucagon receptor antagonist that has demonstrated a clear mechanism of action in reducing plasma glucose levels in patients with type 2 diabetes. Its efficacy in lowering FPG and HbA1c is well-documented in clinical trials. While the compound has shown promise, the observed side effects, including elevations in LDL cholesterol and hepatic transaminases, are important considerations in its clinical development and potential therapeutic application. Further research is warranted to fully elucidate the long-term safety profile and the clinical implications of these off-target effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06291874 is an orally active, non-peptide, small molecule antagonist of the glucagon receptor (GCGR), which has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that elevates blood glucose levels, this compound aims to reduce hepatic glucose production and improve glycemic control. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetics, efficacy, and safety profile. Detailed experimental protocols and structured data from key studies are presented to facilitate a deeper understanding of this compound for research and development purposes.

Introduction

Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a critical role in maintaining glucose homeostasis by stimulating hepatic glucose production. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute significantly to hyperglycemia. Therefore, antagonizing the glucagon receptor presents a promising therapeutic strategy for lowering blood glucose levels. This compound emerged as a potent and selective antagonist of the human glucagon receptor, entering clinical development to assess its potential in treating T2DM.

Mechanism of Action

This compound exerts its pharmacological effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the liver. This binding prevents glucagon from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The inhibition of this pathway ultimately results in the suppression of both glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) in the liver, leading to a reduction in hepatic glucose output and a lowering of blood glucose concentrations.

Signaling Pathway

The binding of glucagon to its receptor initiates a conformational change, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then activates PKA, which in turn phosphorylates and activates downstream enzymes involved in glucose production, such as phosphorylase kinase (leading to glycogenolysis) and transcription factors like CREB (cAMP response element-binding protein), which upregulate genes involved in gluconeogenesis. This compound blocks the initial step of this cascade.

Preclinical Pharmacology

While specific preclinical data on this compound is limited in publicly available literature, research on similar glucagon receptor antagonists provides insights into the expected preclinical profile.

In Vitro Studies

-

Receptor Binding and Functional Activity: In vitro studies are crucial for determining the binding affinity and functional antagonist activity of a compound. For a glucagon receptor antagonist like this compound, these studies would typically involve radioligand binding assays to determine the inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) at the human glucagon receptor. Functional assays, such as measuring the inhibition of glucagon-stimulated cAMP production in cells expressing the receptor (e.g., HEK293 or CHO cells), are used to quantify the compound's potency as an antagonist. High affinity and potent functional antagonism are desirable characteristics.

In Vivo Studies

-

Animal Models of Diabetes: The efficacy of glucagon receptor antagonists is typically evaluated in various animal models of diabetes, such as the db/db mouse, ob/ob mouse, or streptozotocin (STZ)-induced diabetic rats. These models exhibit hyperglycemia and other metabolic abnormalities characteristic of T2DM. Key endpoints in these studies include reductions in fasting and postprandial glucose levels, as well as improvements in glucose tolerance.

Clinical Development

This compound has undergone Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and patients with T2DM.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for once-daily oral administration.[1]

| Pharmacokinetic Parameter | Value | Reference |

| Half-life (t½) | ~19.7 - 22.7 hours | [1] |

| Exposure | Approximately dose-proportional | [1] |

Efficacy

Clinical studies have demonstrated that this compound effectively lowers glucose levels in patients with T2DM.

| Dose | Placebo-Adjusted Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) | Placebo-Adjusted Change in Mean Daily Glucose (MDG) from Baseline (mg/dL) |

| 15 mg | -27.1 | -40.3 |

| 35 mg | -43.1 | -55.8 |

| 75 mg | -50.9 | -64.4 |

| 150 mg | -57.2 | -68.8 |

| Dose | Change in HbA1c from Baseline (%) | Change in Fasting Plasma Glucose (FPG) from Baseline (mg/dL) |

| 30 mg | -0.67 | -16.6 |

| 60 mg | -0.84 | -28.1 |

| 100 mg | -0.93 | -33.3 |

Safety and Tolerability

This compound was generally well-tolerated in clinical trials.[1][2][3] However, some dose-dependent and non-dose-dependent adverse effects were observed.

| Adverse Effect | Observation | References |

| Hypoglycemia | Minimal risk, with a low incidence similar to placebo. | [2][3] |

| LDL Cholesterol | Small, dose-dependent increases were observed. | [1][3] |

| Blood Pressure | Small, non-dose-dependent increases in systolic and diastolic blood pressure were noted. | [3] |

| Liver Transaminases (ALT/AST) | Reversible, modest, and often non-dose-dependent increases were observed, largely within the normal reference range. | [1][3][4] |

| Body Weight | Small increases in body weight (<0.5 kg) were observed compared to placebo. | [3] |

| Glucagon and GLP-1 | Dose-dependent increases in glucagon and total GLP-1 were observed. | [1] |

| Amino Acids | An increase in circulating gluconeogenic amino acids was noted. | [1] |

Experimental Protocols

Clinical Trial Design (Exemplar)

The following provides a general outline of the methodology used in the clinical trials of this compound, based on publicly available information.

-

Study Design: Randomized, double-blind, placebo-controlled, multiple-ascending dose or parallel-group studies.[1][3]

-

Participant Population: Adults with type 2 diabetes mellitus, with some studies including patients on a stable background therapy of metformin.[1][3]

-

Washout Period: A washout period for non-metformin oral antidiabetic agents was typically included before randomization.[3]

-

Dosing: this compound was administered orally once daily at various doses (e.g., 5 mg to 150 mg).[1]

-

Duration: Treatment durations ranged from 14-28 days to 12 weeks.[1][3]

-

Assessments:

-

Pharmacokinetic (PK) Assessments: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound. The specific analytical method was likely a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, though detailed parameters are not publicly available.

-

Pharmacodynamic (PD) Assessments:

-

Fasting plasma glucose (FPG) and mean daily glucose (MDG) were measured.

-

Glycosylated hemoglobin (HbA1c) was assessed at baseline and end of treatment.

-

Mixed Meal Tolerance Tests (MMTT) were performed to evaluate postprandial glucose and hormone responses.

-

-

Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (including lipids and liver function tests).

-

Mixed Meal Tolerance Test (MMTT) Protocol (General)

While the exact composition of the meal used in the this compound trials is not specified in the available literature, a standard MMTT protocol generally involves the following steps:

-

Patient Preparation:

-

Patients fast overnight for at least 8-10 hours.

-

Any medications that could interfere with the test are withheld as per the study protocol.

-

-

Baseline Sampling:

-

An intravenous catheter is inserted for blood sampling.

-

Baseline blood samples are collected (e.g., at -15 and 0 minutes) for the measurement of glucose, insulin, C-peptide, glucagon, and other relevant analytes.

-

-

Meal Ingestion:

-

The patient consumes a standardized liquid meal (e.g., Boost®, Ensure®) with a defined caloric and macronutrient composition within a specified timeframe (e.g., 5-10 minutes).

-

-

Post-Meal Blood Sampling:

-

Blood samples are collected at regular intervals for a period of 2 to 4 hours (e.g., at 15, 30, 60, 90, 120, 180, and 240 minutes) to measure the postprandial response of the analytes mentioned above.

-

-

Data Analysis:

-

The area under the curve (AUC) for glucose, insulin, and C-peptide is calculated to assess the overall postprandial response.

-

Conclusion

This compound is a potent, orally available glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its mechanism of action, centered on the inhibition of hepatic glucose production, offers a therapeutic approach that is complementary to existing antidiabetic agents. While the efficacy of this compound in improving glycemic control is evident from clinical trial data, its development has been associated with safety signals, including elevations in LDL cholesterol, blood pressure, and liver transaminases. These findings highlight the complex physiological role of glucagon signaling and the challenges in developing safe and effective glucagon receptor antagonists. Further research is warranted to fully understand the benefit-risk profile of this class of compounds and to explore strategies to mitigate the observed adverse effects. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of diabetes and metabolic diseases.

References

- 1. The Inferential Binding Sites of GCGR for Small Molecules Using Protein Dynamic Conformations and Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes | springermedizin.de [springermedizin.de]

- 3. Standardized Mixed-Meal Tolerance and Arginine Stimulation Tests Provide Reproducible and Complementary Measures of β-Cell Function: Results From the Foundation for the National Institutes of Health Biomarkers Consortium Investigative Series - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of mixed meal tolerance test composition on measures of beta-cell function in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-06291874: A Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-06291874 is an orally active, small-molecule antagonist of the glucagon receptor (GCGR) that has been investigated for the treatment of type 2 diabetes mellitus (T2DM). By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has demonstrated the potential to lower both fasting and postprandial glucose levels. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data from clinical trials, and detailed experimental protocols relevant to the study of glucagon receptor antagonists. The information is intended to support researchers and drug development professionals in understanding the therapeutic potential and challenges associated with this class of compounds.

Mechanism of Action: Glucagon Receptor Antagonism

This compound exerts its therapeutic effect by competitively binding to the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver.[1] Glucagon, secreted by pancreatic alpha cells in response to low blood glucose, normally binds to this receptor to stimulate hepatic glucose production through glycogenolysis and gluconeogenesis. By blocking this interaction, this compound effectively inhibits glucagon signaling, leading to a reduction in hepatic glucose output and consequently, lower blood glucose levels.

The Glucagon Signaling Pathway

The binding of glucagon to its receptor initiates a signaling cascade that is central to glucose homeostasis. This pathway is a key target for therapeutic intervention in T2DM.

Pharmacokinetics

Clinical studies have shown that this compound has a pharmacokinetic profile suitable for once-daily oral administration.[2][3][4] The exposure to this compound is approximately dose-proportional, with a half-life ranging from 19.7 to 22.7 hours.[2][3][4]

Clinical Efficacy

Multiple clinical trials have evaluated the efficacy of this compound in patients with T2DM. The data consistently demonstrate a dose-dependent reduction in key glycemic parameters.

Phase 2 Study in Patients on Metformin (12 Weeks)

In a 12-week, randomized, double-blind, placebo-controlled study, this compound was administered to patients with T2DM who were on a stable background therapy of metformin.[3]

| Dose | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) |

| Placebo | - | - |

| 30 mg | -0.67 | -16.6 |

| 60 mg | - | - |

| 100 mg | -0.93 | -33.3 |

| Table 1: Dose-dependent reductions in HbA1c and FPG after 12 weeks of treatment with this compound on a background of metformin.[3] |

Monotherapy Study (4 Weeks)

A 4-week study assessed this compound as a monotherapy in subjects with T2DM.[5]

| Dose | Placebo-Adjusted Change in Mean Daily Glucose (mg/dL) | Placebo-Adjusted Change in Fasting Plasma Glucose (mg/dL) |

| 15 mg | -40.3 | -27.1 |

| 35 mg | - | - |

| 75 mg | - | - |

| 150 mg | -68.8 | -57.2 |

| Table 2: Placebo-adjusted reductions in mean daily glucose and FPG after 28 days of monotherapy with this compound.[5] |

Multiple Ascending Dose Study (14-28 Days)

A multiple ascending dose study in patients with T2DM on metformin or metformin and sulfonylurea background therapy also showed significant glucose-lowering effects.[2][4]

| Dose | Placebo-Corrected Decrease in Fasting Plasma Glucose on Day 14 (mg/dL) | Placebo-Corrected Decrease in Mean Daily Glucose on Day 14 (mg/dL) |

| 5 mg | - | - |

| 15 mg | - | - |

| 30 mg | - | - |

| 50 mg | - | - |

| 100 mg | - | - |

| 150 mg | 34.3 | 42.4 |

| Table 3: Placebo-corrected decreases in FPG and mean daily glucose at the highest dose of this compound.[2][4] |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[3][5] However, some off-target effects have been consistently observed with this class of drugs.

| Parameter | Observation |

| LDL Cholesterol | Small, dose-dependent increases (<10%) have been observed.[3][4] |

| Liver Enzymes | Modest, reversible, and non-dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) have been reported.[3][5][6] |

| Blood Pressure | Small, non-dose-dependent increases in systolic (>2 mmHg) and diastolic (>1 mmHg) blood pressure were observed.[3][6] |

| Body Weight | Small increases in body weight (<0.5 kg) were noted in some studies.[3] |

| Table 4: Summary of key safety findings for this compound. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of glucagon receptor antagonists like this compound.

Glucagon Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity of a test compound for the glucagon receptor.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture a cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled glucagon (e.g., [¹²⁵I]-glucagon), and varying concentrations of the test compound (this compound).

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled glucagon.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation Inhibition

This assay measures the ability of a test compound to inhibit glucagon-stimulated intracellular cyclic AMP (cAMP) production, providing a measure of its functional antagonist activity.

Protocol:

-

Cell Culture:

-

Seed cells expressing the human glucagon receptor into a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC₈₀ concentration for cAMP production) for another incubation period (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Plot the cAMP levels as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ for the inhibition of glucagon-stimulated cAMP production.

-

In Vivo Efficacy Study: Glucagon Challenge in Mice

This animal model is used to assess the in vivo efficacy of a glucagon receptor antagonist in blocking the hyperglycemic effect of exogenous glucagon.

Protocol:

-

Animal Model:

-

Use appropriate mouse models, such as normal mice or diabetic mouse models (e.g., db/db mice).

-

-

Experimental Procedure:

-

Fast the mice overnight.

-

Administer the test compound (this compound) or vehicle orally at a predetermined time before the glucagon challenge.

-

At time zero, administer a bolus of glucagon via intraperitoneal injection.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucagon injection.

-

-

Analysis:

-

Measure blood glucose levels in the collected samples.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the glucose AUC in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the glucagon-induced glucose response.

-

Conclusion

This compound is a potent glucagon receptor antagonist that has demonstrated significant glucose-lowering efficacy in clinical trials involving patients with type 2 diabetes. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, the observed side effects, including increases in LDL cholesterol, liver enzymes, and blood pressure, are consistent with the known class effects of glucagon receptor antagonists and represent a key challenge for the clinical development of this therapeutic class. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of similar compounds, aiding in the continued research and development of novel therapies for T2DM.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on PF-06291874 for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] In the pathophysiology of T2DM, dysregulated glucagon secretion from pancreatic α-cells leads to excessive hepatic glucose production, contributing significantly to hyperglycemia.[2] By blocking the action of glucagon on its receptor in the liver, this compound aims to reduce hepatic glucose output, thereby lowering blood glucose levels.[1] This document provides a comprehensive technical overview of the available preclinical and clinical research on this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1] Glucagon binding to its receptor primarily activates the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade ultimately stimulates glycogenolysis and gluconeogenesis in the liver. This compound competitively inhibits the binding of glucagon to its receptor, thereby attenuating this downstream signaling and reducing glucose production.[1]

Preclinical Research

While specific preclinical data on the in vitro potency (e.g., IC50, Ki) and in vivo efficacy in animal models for this compound are not extensively detailed in publicly available literature, this section outlines the standard experimental protocols used to characterize glucagon receptor antagonists.

In Vitro Studies: Glucagon-Stimulated cAMP Assay

This assay is a cornerstone for determining the potency of a GCGR antagonist in a cellular context.

To determine the concentration-dependent inhibition of glucagon-stimulated cAMP production by this compound in a cell line expressing the human glucagon receptor (hGCGR) and to calculate the IC50 value.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the hGCGR.

-

Stimulant: Glucagon.

-

Test Compound: this compound.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 0.1% Bovine Serum Albumin (BSA) and a phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

Cell Culture and Plating: Culture hGCGR-expressing HEK293 cells under standard conditions. Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Antagonist Incubation: Aspirate the culture medium from the cells and add the various concentrations of this compound. Incubate for a predefined period (e.g., 30 minutes) at 37°C.

-

Glucagon Stimulation: Add a fixed concentration of glucagon (typically the EC80, the concentration that elicits 80% of the maximal response) to the wells containing the antagonist. Incubate for another predefined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the glucagon-stimulated cAMP production.

In Vivo Studies: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This experiment evaluates the effect of a GCGR antagonist on glucose tolerance in a relevant animal model of type 2 diabetes.

To assess the ability of this compound to improve glucose tolerance in diabetic mice (e.g., db/db mice or high-fat diet-induced obese mice).[5]

-

Animals: Male db/db mice or other suitable diabetic mouse model.

-

Test Compound: this compound formulated in an appropriate vehicle.

-

Vehicle Control: The formulation vehicle without the active compound.

-

Glucose Solution: A sterile solution of D-glucose for oral administration.

-

Blood Glucose Monitoring System: A handheld glucometer and test strips.

-

Acclimatization and Dosing: Acclimatize the animals for at least one week. Administer this compound or vehicle control orally at the desired dose(s) at a specific time point before the glucose challenge (e.g., 1-2 hours prior).

-

Fasting: Fast the animals for a specified period (e.g., 6 hours) before the OGTT, with free access to water.

-

Baseline Blood Glucose: At time zero (t=0), measure the baseline blood glucose level from a tail vein blood sample.

-

Glucose Challenge: Administer a bolus of glucose solution (typically 2 g/kg) via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t=0 to t=120 minutes. A statistically significant reduction in the AUC for the this compound-treated group compared to the vehicle control group indicates improved glucose tolerance.

Clinical Research

This compound has been evaluated in several Phase I and Phase II clinical trials in healthy volunteers and patients with type 2 diabetes.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile suitable for once-daily dosing.[1]

| Parameter | Value | Study Population | Citation |

| Half-life (t½) | ~19.7 - 22.7 hours | Patients with T2DM | [1] |

| Exposure | Approximately dose-proportional | Patients with T2DM | [1] |

| Protein Binding | Highly bound to human plasma protein (~99.45%) | Not specified | [6] |

| Mean Free Fraction | ~0.55% | Not specified | [6] |

Efficacy in Patients with Type 2 Diabetes

Multiple studies have demonstrated the glucose-lowering efficacy of this compound.

Table 4.2.1: Change in HbA1c after 12 Weeks of Treatment (on Metformin Background) [7]

| Treatment Group | Mean Change from Baseline in HbA1c (%) |

| Placebo | -0.16 |

| This compound (30 mg QD) | -0.67 |

| This compound (60 mg QD) | -0.83 |

| This compound (100 mg QD) | -0.93 |

Table 4.2.2: Change in Fasting Plasma Glucose (FPG)

| Study Duration | Treatment Group | Placebo-Adjusted Mean Change from Baseline in FPG (mg/dL) | Citation |

| 14 Days (on Metformin) | This compound (150 mg QD) | -34.3 | [8] |

| 28 Days (Monotherapy) | This compound (15 mg to 150 mg QD) | -27.1 to -57.2 | [9] |

| 12 Weeks (on Metformin) | This compound (30 mg to 100 mg QD) | -16.6 to -33.3 | [7] |

Safety and Tolerability

This compound has been generally well-tolerated in clinical trials.[1][7][9]

Table 4.3.1: Key Safety Findings

| Safety Parameter | Observation | Citation |

| Hypoglycemia | Incidence was low and similar to placebo. | [7] |

| LDL Cholesterol | Small, non-dose-dependent increases (<10%) observed in some studies. No significant changes at doses ≤75mg in another study. | [7][9] |

| Blood Pressure | Small, non-dose-dependent increases (Systolic BP > 2 mm Hg; Diastolic BP > 1 mm Hg) observed. | [7] |

| Liver Transaminases (ALT/AST) | Modest, reversible increases were observed, largely within the normal range. The incidence of values >3x the upper limit of normal was similar across doses. | [7][8][9] |

| Body Weight | Small increases (< 0.5 kg) observed in a 12-week study. | [7] |

Table 4.3.2: Common Adverse Events in a 28-Day Monotherapy Study [10]

| Adverse Event | Placebo (%) | This compound (15 mg) (%) | This compound (35 mg) (%) | This compound (75 mg) (%) | This compound (150 mg) (%) |

| Cold Symptoms | 6 | 6 | 9 | 11 | 3 |

| Loose Stools | 3 | 3 | 9 | 3 | 9 |

| Headache | 3 | 0 | 9 | 3 | 3 |

Visualizations

Glucagon Receptor Signaling Pathway

Experimental Workflow: In Vitro cAMP Assay

Conclusion

This compound is a glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes, both as a monotherapy and as an add-on to metformin.[7][9] Its pharmacokinetic profile supports once-daily oral administration.[1] The primary safety concerns observed in clinical trials include modest increases in LDL cholesterol, blood pressure, and hepatic transaminases, which warrant further investigation.[7] While detailed preclinical data are not widely published, the established clinical efficacy underscores the therapeutic potential of glucagon receptor antagonism as a strategy for managing T2DM. Further long-term studies would be necessary to fully elucidate the benefit-risk profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in the development of small-molecule glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and in vitro characterization of GL0034, a novel long-acting glucagon-like peptide-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfizer.com [pfizer.com]

PF-06291874 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical evaluation of PF-06291874, a selective glucagon receptor antagonist.

Chemical Structure and Properties

This compound is a small molecule inhibitor of the glucagon receptor. Its chemical and physical properties are summarized below.

Chemical Structure:

(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid |

| SMILES | CCC--INVALID-LINK--C3=CC=C(C(NCCC(O)=O)=O)C=C3[1] |

| Molecular Formula | C26H28F3N3O4[2] |

| Molecular Weight | 503.52 g/mol [2] |

| CAS Number | 1393124-08-7[2] |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Recommended storage at -20°C for long-term stability. |

Mechanism of Action

This compound is a potent and selective antagonist of the glucagon receptor (GCGR), a G-protein coupled receptor primarily expressed in the liver. Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in glucose homeostasis by stimulating hepatic glucose production (gluconeogenesis and glycogenolysis). In individuals with type 2 diabetes mellitus (T2DM), inappropriately elevated glucagon levels contribute to hyperglycemia.

By competitively binding to the glucagon receptor, this compound blocks the downstream signaling cascade initiated by glucagon. This inhibition leads to a reduction in hepatic glucose output, thereby lowering blood glucose levels. The mechanism of action is independent of insulin, making it a potential therapeutic option for T2DM patients with insulin resistance.

Below is a diagram illustrating the signaling pathway of the glucagon receptor and the inhibitory action of this compound.

Experimental Protocols

The clinical development of this compound involved several key experimental assessments to evaluate its pharmacokinetics, pharmacodynamics, and safety. The methodologies for these assessments are detailed below.

Pharmacokinetic Analysis

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were typically prepared using protein precipitation or liquid-liquid extraction to isolate the analyte from plasma proteins.

-

Chromatographic Separation: A reverse-phase C18 column was commonly used with a gradient mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for quantification.

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.

Pharmacodynamic Assessments

-

Sample Collection: Venous blood samples were collected from subjects after an overnight fast (at least 8 hours).

-

Sample Processing: Blood was collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) to prevent ex vivo glucose metabolism. Plasma was separated by centrifugation.

-

Analytical Method: Plasma glucose concentrations were measured using a validated enzymatic assay, typically the hexokinase or glucose oxidase method, on an automated clinical chemistry analyzer.

-

Sample Collection: Whole blood samples were collected in EDTA-containing tubes.

-

Analytical Method: HbA1c levels were determined using a National Glycohemoglobin Standardization Program (NGSP)-certified method, such as high-performance liquid chromatography (HPLC), immunoassay, or capillary electrophoresis. HPLC is a commonly used method that separates glycated and non-glycated hemoglobin based on charge differences.

-

Protocol: After an overnight fast, subjects consumed a standardized liquid meal (e.g., Boost® or Sustacal®) over a short period (e.g., 5-10 minutes).

-

Blood Sampling: Blood samples for the measurement of glucose, insulin, C-peptide, and glucagon were collected at baseline (before the meal) and at specified time points after the meal (e.g., 30, 60, 90, 120, 180, and 240 minutes).

-

Data Analysis: The area under the curve (AUC) for glucose and other hormones was calculated to assess postprandial glycemic control and pancreatic beta-cell function.

The following diagram outlines the typical workflow of a clinical trial for an oral antidiabetic agent like this compound.

Clinical Trial Data

Multiple clinical studies have evaluated the efficacy, safety, and tolerability of this compound in patients with T2DM. The key findings from these studies are summarized below.

Table 2: Summary of Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Half-life (t1/2) | ~19.7-22.7 hours | [3] |

| Dose Proportionality | Approximately dose-proportional exposure | [3] |

| Protein Binding | Highly bound to human plasma protein (~99.45%) | [2] |

| Mean Free Fraction | ~0.55% | [2] |

Table 3: Efficacy Outcomes in a 14-Day, Multiple Ascending Dose Study in Patients with T2DM on Metformin

| Dose of this compound | Placebo-Corrected Change from Baseline in Fasting Plasma Glucose (mg/dL) | Placebo-Corrected Change from Baseline in Mean Daily Glucose (mg/dL) |

| 150 mg | -34.3 | -42.4 |

Data from a study where patients were administered this compound or placebo for 14 days.[3]

Table 4: Safety and Tolerability Profile

| Adverse Event | Observation |

| Hypoglycemia | Minimal risk of hypoglycemia.[3] |

| LDL Cholesterol | Small, dose-dependent increases were observed.[3] |

| Serum Aminotransferases (ALT/AST) | Reversible increases, largely within the normal range, were noted. |

| Glucagon and GLP-1 | Dose-dependent increases in glucagon and total GLP-1 were observed following a mixed-meal tolerance test.[3] |

Conclusion

This compound is a potent and selective glucagon receptor antagonist that has demonstrated robust glucose-lowering effects in patients with type 2 diabetes mellitus. Its pharmacokinetic profile supports once-daily dosing. While generally well-tolerated, observations of increased LDL cholesterol and liver aminotransferases have been noted. The unique insulin-independent mechanism of action of glucagon receptor antagonists like this compound continues to be an area of interest for the development of novel therapies for T2DM.

References

The Preclinical Pharmacokinetic Profile of PF-06291874: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-06291874 is a potent, orally active, non-peptide antagonist of the glucagon receptor (GCGR), which was investigated for the treatment of type 2 diabetes mellitus (T2DM). The primary mechanism of action involves blocking the signaling of glucagon, a key hormone that elevates blood glucose levels. While extensive clinical trial data on the pharmacokinetics of this compound in humans is available, detailed quantitative pharmacokinetic data from preclinical animal models remains largely within proprietary company archives and is not extensively published in the public domain. This guide provides a comprehensive overview of the available information on this compound, focusing on its mechanism of action, known preclinical effects, and human pharmacokinetic parameters as a surrogate for understanding its general disposition. This document also outlines the typical experimental protocols used in preclinical pharmacokinetic studies to provide a framework for the type of studies that were likely conducted.

Introduction

Glucagon, by stimulating hepatic glucose production, plays a crucial role in glucose homeostasis. In individuals with type 2 diabetes, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound was developed by Pfizer as a small molecule antagonist of the glucagon receptor to counteract this effect. By blocking the receptor, this compound was designed to reduce hepatic glucose output and thereby lower blood glucose levels. Preclinical studies are a critical step in drug development to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity before it is administered to humans. While specific data for this compound is scarce, this guide will synthesize the known information and provide context for its preclinical evaluation.

Mechanism of Action

This compound is a competitive antagonist of the glucagon receptor, a G-protein coupled receptor (GPCR) primarily expressed in the liver. Glucagon binding to its receptor activates a signaling cascade that results in increased gluconeogenesis and glycogenolysis. This compound competitively binds to the glucagon receptor, preventing the binding of endogenous glucagon and thereby inhibiting this downstream signaling pathway.

Signaling Pathway of Glucagon Receptor Antagonism

The following diagram illustrates the signaling pathway initiated by glucagon and its inhibition by this compound.

Preclinical Pharmacokinetics: Known Effects

While specific quantitative data is not publicly available, preclinical studies have been mentioned in the literature, indicating some key findings. The most commonly noted effects in preclinical models include the development of hyperglucagonemia and an increase in α-cell proliferation. These are considered class effects of glucagon receptor antagonists, resulting from the feedback mechanism in response to receptor blockade.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not available in the public domain. However, a standard preclinical pharmacokinetic study would typically involve the following workflow.

Conceptual Workflow for a Preclinical Pharmacokinetic Study

Pharmacokinetic Data

As detailed preclinical pharmacokinetic data for this compound is not available, the following table summarizes the pharmacokinetic parameters observed in human clinical trials. This data is provided for informational purposes to give an indication of the compound's properties, but it should be noted that these are not from preclinical models.

Table 1: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Route of Administration | Oral | [1] |

| Half-life (t½) | ~19.7 - 22.7 hours | [1][2] |

| Exposure | Approximately dose-proportional | [1][2] |

| Dosing Regimen Suitability | Once-daily | [1][2] |

| Plasma Protein Binding | Highly bound (mean free fraction of ~0.55%) | [3] |

Note: The data presented in this table is from human studies and is intended to serve as a reference in the absence of publicly available preclinical data.

Discussion and Conclusion

This compound is a glucagon receptor antagonist that showed promise in clinical trials for the treatment of type 2 diabetes by reducing plasma glucose levels.[4] Its mechanism of action through the competitive inhibition of the glucagon receptor is well-understood. However, a comprehensive understanding of its preclinical pharmacokinetic profile is limited by the lack of publicly available quantitative data from animal studies. The known preclinical effects, such as hyperglucagonemia and α-cell hyperplasia, are consistent with its mechanism of action and are considered class effects for glucagon receptor antagonists.

For researchers and scientists in drug development, the case of this compound highlights the challenge of accessing detailed preclinical data for compounds that have been discontinued or have not proceeded to market. While the human pharmacokinetic data suggests a profile suitable for once-daily dosing, the translation from preclinical species to humans is a critical aspect of drug development that cannot be fully assessed from the available information. Future research and transparency in data sharing for discontinued compounds could greatly benefit the scientific community in understanding the nuances of drug disposition and safety.

References

- 1. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-06291874: A Technical Overview of its Interaction with the Glucagon Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction to PF-06291874

This compound is a small molecule developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[1] Its primary mechanism of action is the competitive antagonism of the glucagon receptor, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand, glucagon.[2] By blocking glucagon's effects, particularly in the liver, this compound aims to reduce hepatic glucose production and consequently lower blood glucose levels. Clinical trials have demonstrated that this compound can effectively reduce fasting plasma glucose and mean daily glucose in patients with T2DM.[3][4][5]

Glucagon Receptor Signaling Pathway

The glucagon receptor is a Class B G-protein coupled receptor (GPCR) predominantly expressed in the liver and kidneys. Its activation by glucagon initiates a signaling cascade that plays a crucial role in glucose homeostasis. This compound acts by competitively binding to this receptor, thereby preventing the initiation of this cascade.

Diagram of the Glucagon Receptor Signaling Pathway

Caption: Glucagon signaling pathway and the inhibitory action of this compound.

Quantitative Binding Affinity Data

As of the latest available information, specific quantitative in vitro binding affinity values (Ki, IC50, Kd) for this compound with the glucagon receptor have not been publicly disclosed in peer-reviewed literature. While the compound is described as a "highly potent" antagonist, numerical data from competitive radioligand binding assays or other quantitative methods are not available.[1]

For context, another novel, orally bioavailable small molecule glucagon receptor antagonist, RVT-1502 (formerly LGD-6972), has been described to bind to the glucagon receptor with high affinity and selectivity.[6] However, it is crucial to note that this information is not directly transferable to this compound.

Table 1: Summary of this compound Binding Affinity to Glucagon Receptor

| Parameter | Value | Species | Assay Type | Reference |

|---|---|---|---|---|

| Ki | Not Publicly Available | - | - | - |

| IC50 | Not Publicly Available | - | - | - |

| Kd | Not Publicly Available | - | - | - |

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of this compound are not available. However, based on standard pharmacological practices for characterizing receptor antagonists, the following generalized methodologies would likely be employed.

Generalized Competitive Radioligand Binding Assay

This type of assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.

Workflow for a Competitive Radioligand Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (cAMP Accumulation)

To assess the functional antagonism, an assay measuring the inhibition of glucagon-stimulated cyclic adenosine monophosphate (cAMP) production would be performed.

Workflow for a cAMP Functional Assay

Caption: Generalized workflow for a functional cAMP antagonism assay.

Conclusion

This compound is a potent, orally active antagonist of the glucagon receptor that has shown promise in clinical trials for the treatment of type 2 diabetes mellitus by reducing plasma glucose levels. Its mechanism of action involves the direct competitive inhibition of the glucagon receptor, thereby blocking the downstream signaling cascade that leads to hepatic glucose production. While the qualitative aspects of its pharmacology are established, specific quantitative data on its binding affinity and detailed experimental protocols remain proprietary or unpublished. Further disclosure of preclinical data would be necessary for a complete quantitative understanding of its interaction with the glucagon receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of multiple ascending doses of the glucagon receptor antagonist this compound in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

In Vitro Profile of PF-06291874: A Technical Overview of a Glucagon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent, orally bioavailable small molecule antagonist of the human glucagon receptor (GCGR). Developed by Pfizer, it has been investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. By blocking the action of glucagon, this compound aims to reduce excessive hepatic glucose production, a key contributor to hyperglycemia in diabetic patients. This technical guide provides an in-depth overview of the in vitro studies that have characterized the pharmacological properties of this compound, including its binding affinity, functional antagonism, and the experimental methodologies employed.

Core Pharmacological Data

The in vitro activity of this compound has been quantified through key assays that assess its ability to bind to the glucagon receptor and to functionally inhibit its signaling pathway. The primary mechanism of action is the blockade of glucagon-induced cyclic adenosine monophosphate (cAMP) production.

| Parameter | Value | Assay Type | Cell Line | Description |

| Ki | 53 nM | Radioligand Binding Assay (SPA) | Not Specified | Inhibition of [125I]-glucagon-cex binding to the human glucagon receptor.[1] |

| Kb | 23 nM | cAMP Functional Assay | CHO-K1 | Suppression of glucagon-induced cAMP production in cells expressing the human glucagon receptor.[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by competitively inhibiting the binding of glucagon to the glucagon receptor, a G-protein coupled receptor (GPCR). This antagonism prevents the activation of adenylyl cyclase and the subsequent conversion of ATP to cAMP, a critical second messenger in the glucagon signaling cascade. The reduction in intracellular cAMP levels leads to a decrease in the activation of Protein Kinase A (PKA), ultimately resulting in reduced hepatic glucose output.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for the key assays used to characterize this compound.

Glucagon Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to the glucagon receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human glucagon receptor.

Materials:

-

Membrane preparations from cells expressing the human glucagon receptor.

-

Radioligand: [125I]-glucagon-cex.[1]

-

Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).

-

Assay Buffer: (Details to be specified based on standard laboratory practice, typically a buffered saline solution with protein carriers).

-

Test Compound: this compound at various concentrations.

-

96-well or 384-well microplates.

Workflow:

Procedure:

-

Prepare serial dilutions of this compound.

-

In the wells of a microplate, combine the receptor membrane preparation, SPA beads, and either this compound or vehicle (for total and non-specific binding controls).

-

Add a constant concentration of [125I]-glucagon-cex to all wells.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the scintillation counts per minute (CPM) in each well using a microplate scintillation counter.

-

The data is then used to generate a competition binding curve, from which the IC50 (the concentration of this compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This cellular assay measures the ability of an antagonist to inhibit the glucagon-stimulated production of cAMP.

Objective: To determine the functional antagonist potency (Kb) of this compound.

Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human glucagon receptor.[1]

Materials:

-

CHO-K1 cells expressing the human glucagon receptor.

-

Cell culture medium.

-

Glucagon.

-

Test Compound: this compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or other luminescence/fluorescence-based kits).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Workflow:

Procedure:

-

Seed the CHO-K1 cells expressing the human glucagon receptor into a microplate and culture overnight.

-

Remove the culture medium and pre-incubate the cells with various concentrations of this compound or vehicle in a stimulation buffer containing a PDE inhibitor for a defined period.

-

Stimulate the cells by adding a fixed concentration of glucagon (typically an EC80 concentration to ensure a robust signal).

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP in each well using a suitable cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve of this compound's inhibition of glucagon-stimulated cAMP production to determine the IC50. The functional antagonist constant (Kb) can then be calculated.

Conclusion

The in vitro data for this compound demonstrate its potent and direct antagonism of the human glucagon receptor. The nanomolar Ki and Kb values confirm its high affinity and functional efficacy in blocking the initial steps of the glucagon signaling cascade. These foundational in vitro studies provided the basis for its further preclinical and clinical development as a potential treatment for type 2 diabetes. The detailed experimental protocols and workflows presented in this guide offer a comprehensive resource for researchers in the field of diabetes and GPCR pharmacology.

References

Early-Phase Clinical Development of PF-06291874: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is an orally active, non-peptide antagonist of the glucagon receptor (GCGR), which has been investigated for the treatment of type 2 diabetes mellitus (T2DM).[1] Glucagon, a key hormone in glucose homeostasis, stimulates hepatic glucose production. By blocking the glucagon receptor, this compound aims to reduce this production, thereby lowering blood glucose levels in patients with T2DM. This technical guide synthesizes the available data from early-phase clinical trials to provide a comprehensive overview of the compound's pharmacokinetics, pharmacodynamics, safety, and efficacy.

Mechanism of Action

This compound functions as a competitive antagonist at the glucagon receptor. This G-protein coupled receptor is primarily located in the liver and plays a central role in regulating blood glucose.[1] Glucagon binding to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of pathways that promote gluconeogenesis and glycogenolysis. By blocking this interaction, this compound effectively dampens hepatic glucose output.

References

Methodological & Application

Application Notes and Protocols for PF-06291874 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action: Glucagon Receptor Antagonism

PF-06291874 exerts its therapeutic effect by competitively inhibiting the binding of glucagon to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of hepatocytes. The binding of glucagon to GCGR activates a signaling cascade that leads to increased intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately stimulates glycogenolysis and gluconeogenesis, resulting in the release of glucose from the liver. By blocking this initial binding step, this compound effectively attenuates these downstream effects, leading to a reduction in hepatic glucose production.

Signaling Pathway Diagrams

The following diagrams illustrate the glucagon and myostatin signaling pathways.

Caption: Glucagon Signaling Pathway and the inhibitory action of this compound.

Caption: A simplified overview of the Myostatin signaling pathway.

Data Presentation

Table 1: Summary of Clinical Efficacy of this compound in Patients with T2DM (12-Week Study)

| Parameter | 30 mg this compound | 60 mg this compound | 100 mg this compound | Placebo |

| Mean Change in HbA1c from Baseline (%) | -0.67 | -0.83 | -0.93 | -0.11 |

| Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -16.6 | -27.5 | -33.3 | +3.8 |

Data adapted from a 12-week, randomized, dose-response study in patients with T2DM on background metformin therapy.[2]

Table 2: Summary of Clinical Pharmacodynamic Effects of this compound in Patients with T2DM (28-Day Study)

| Parameter | 15 mg this compound | 35 mg this compound | 75 mg this compound | 150 mg this compound | Placebo |

| Placebo-Adjusted Mean Change in Mean Daily Glucose from Baseline (mg/dL) | -40.3 | -52.4 | -60.8 | -68.8 | N/A |

| Placebo-Adjusted Mean Change in Fasting Plasma Glucose from Baseline (mg/dL) | -27.1 | -42.2 | -49.8 | -57.2 | N/A |

Data from a 4-week study of this compound as monotherapy.[3]

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound.

Protocol 1: Cell Culture for Glucagon Receptor Expressing Cells

1.1. Cell Lines:

-

HEK293 cells stably expressing human glucagon receptor (HEK293-GCGR): A common model for studying GPCR signaling due to their robust growth and low endogenous GPCR expression.

-

Huh7 cells: A human hepatoma cell line that can be used to study hepatic glucose metabolism.

-

Primary Human or Rodent Hepatocytes: Provide a more physiologically relevant model but are more challenging to culture and maintain.

1.2. General Culture Conditions:

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For stable cell lines, include the appropriate selection antibiotic (e.g., G418).

-

Culture Environment: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency. Use trypsin-EDTA to detach adherent cells.

Protocol 2: Preparation of this compound Stock Solutions

2.1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

2.2. Procedure:

-

Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]

-

Gently warm and vortex to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 3: cAMP Accumulation Assay (Antagonist Mode)

This assay measures the ability of this compound to inhibit glucagon-stimulated cAMP production.

3.1. Materials:

-

HEK293-GCGR cells

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA)

-

Glucagon

-

This compound

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits)

3.2. Procedure:

-

Seed HEK293-GCGR cells in a 96- or 384-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound (and a vehicle control) in assay buffer containing IBMX (to prevent cAMP degradation) for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of glucagon (typically the EC80 concentration, which elicits 80% of the maximal response) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the detection kit.

-

Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4: Hepatic Glucose Production Assay

This assay assesses the functional effect of this compound on inhibiting glucagon-induced glucose output from hepatocytes.

4.1. Materials:

-

Huh7 cells or primary hepatocytes

-

Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., 20 mM sodium lactate and 2 mM sodium pyruvate)

-

Glucagon

-

This compound

-

Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorescent kit)

4.2. Procedure:

-

Seed Huh7 cells or primary hepatocytes in a multi-well plate and allow them to adhere and form a confluent monolayer.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells in glucose production buffer for a pre-determined period (e.g., 3-6 hours) in the presence of:

-

Vehicle control

-

Glucagon (e.g., 100 nM)

-

Glucagon + varying concentrations of this compound

-

-

At the end of the incubation, collect the supernatant.

-

Measure the glucose concentration in the supernatant using a glucose assay kit.

-

Normalize the glucose production to the total protein content of the cells in each well.

-

Analyze the data to determine the inhibitory effect of this compound on glucagon-stimulated glucose production.

Experimental Workflow

The following diagram outlines the general workflow for characterizing a glucagon receptor antagonist in vitro.

Caption: General workflow for in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficacy and safety of the glucagon receptor antagonist this compound: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist this compound administered as monotherapy in subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of PF-06291874 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06291874 is a potent and orally active non-peptide antagonist of the glucagon receptor (GCGR).[1] By blocking the action of glucagon, a key hormone that raises blood glucose levels, this compound has been investigated as a therapeutic agent for type 2 diabetes mellitus (T2DM). In preclinical and clinical studies, glucagon receptor antagonism has been shown to reduce hyperglycemia.[2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in animal models of metabolic disease, particularly diet-induced obese (DIO) mice.

Mechanism of Action

Glucagon, secreted by the alpha cells of the pancreas, plays a crucial role in maintaining glucose homeostasis, primarily by stimulating hepatic glucose production. In individuals with T2DM, inappropriately elevated glucagon levels contribute to hyperglycemia. This compound competitively binds to and inhibits the glucagon receptor, thereby attenuating glucagon-mediated signaling. This leads to a reduction in hepatic glucose output and a lowering of blood glucose levels.

Below is a diagram illustrating the signaling pathway affected by this compound.

Caption: Signaling pathway of glucagon and the inhibitory action of this compound.

Data Presentation

Pharmacokinetic and Pharmacodynamic Parameters in Humans (for reference)

| Parameter | Value | Species | Reference |

| Half-life (t½) | ~19.7 - 22.7 hours | Human | [1] |

| Administration | Oral, once daily | Human | [4][5][6] |

| Efficacy (Fasting Plasma Glucose Reduction) | 27.1 - 57.2 mg/dL (placebo-adjusted) | Human | [4] |